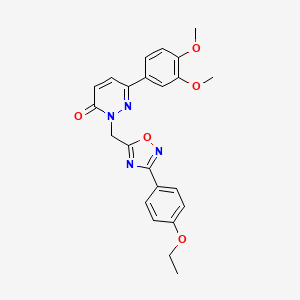
6-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Exposure and Toxicology
Research on organophosphorus (OP) and pyrethroid (PYR) compounds, which share functional group similarities with the query compound, focuses on their widespread use as insecticides and the associated developmental neurotoxicity risks. Studies in South Australia have highlighted chronic environmental exposure to these compounds in children, underlining the importance of understanding exposure levels to develop appropriate public health policies (Kateryna Babina et al., 2012).
Heterocyclic Amines and Carcinogenicity
Investigations into heterocyclic amines such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are formed during the cooking of meat and fish, reveal their carcinogenic potential in rats and mice. Studies using accelerator mass spectrometry (AMS) have shown that human exposure to these compounds may lead to higher adduct levels in human tissues compared to rodents, suggesting differences in metabolite profiles and bioactivation between species (K. Turteltaub et al., 1999).
Antimycotic and Anti-inflammatory Applications
Sertaconazole, an antimycotic agent studied for its efficacy against Pityriasis versicolor and superficial mycoses caused by Candida albicans, represents a class of compounds with specific therapeutic applications. Clinical trials have demonstrated its high efficacy and safety profile, making it a valuable option for topical therapy in these conditions (J. Nasarre et al., 1992; P. Umbert et al., 1992).
Oxidative Stress Biomarkers
The study of oxidative stress biomarkers in relation to exposure to environmental contaminants, such as organophosphate flame retardants, sheds light on potential health risks and mechanisms of action. These studies contribute to understanding how chemical exposure can lead to oxidative stress and inflammation, potentially influencing the development of diseases (Yu Ait Bamai et al., 2019).
Propriétés
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-4-31-17-8-5-15(6-9-17)23-24-21(32-26-23)14-27-22(28)12-10-18(25-27)16-7-11-19(29-2)20(13-16)30-3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRYHNDGOAULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
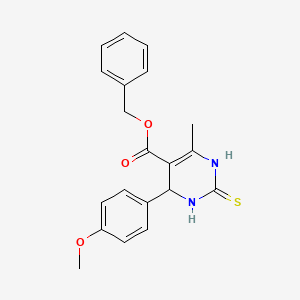

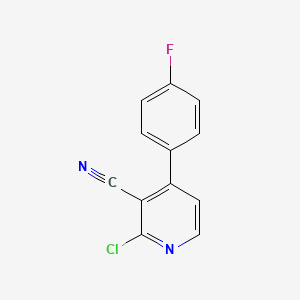
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)

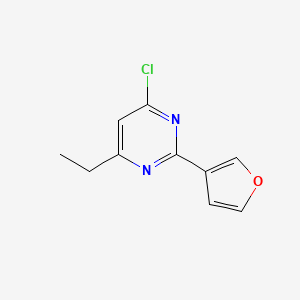
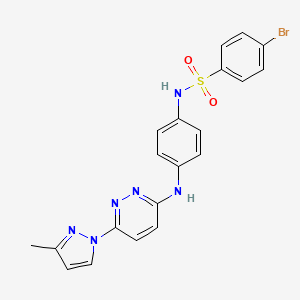
![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)
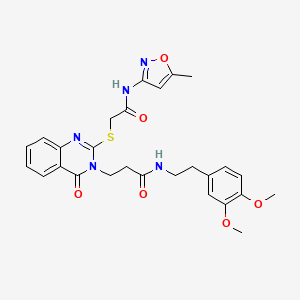

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)
